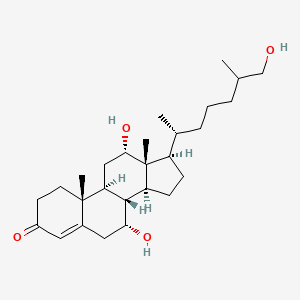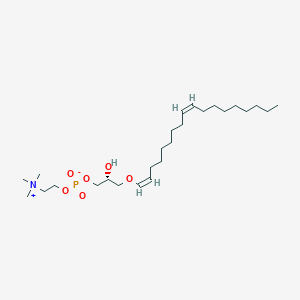
Lpc(O-18:2(1Z,9Z))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1Z,9Z)-octadecadienyl]-sn-glycero-3-phosphocholine is a 1-(Z)-alk-1-enyl-sn-glycero-3-phosphocholine in which the alkenyl group is (1Z,9Z)-octadecadienyl. It has a role as a mouse metabolite and a human metabolite.
Scientific Research Applications
1. Biobank Samples and Large Prospective Cohorts
Lpc(O-18:2(1Z,9Z)) is relevant in the context of large prospective cohorts (LPC) in health research. The Biobanking and Biomolecular Research Infrastructure - Large Prospective Cohorts (BBMRI-LPC) project focuses on promoting collaborative research using LPCs in the study of common chronic diseases. This initiative highlights the importance of efficient sharing and pooling of biobank samples and data for advancing biomedical science (Simell et al., 2019).
2. High-Throughput Quantification in Disease Research
Lpc(O-18:2(1Z,9Z)) is a type of lysophosphatidylcholine (LPC), which has been suggested to play functional roles in various diseases like atherosclerosis, diabetes, and cancer. The development of a high-throughput quantification methodology using electrospray ionization tandem mass spectrometry (ESI-MS/MS) for LPCs has enabled systematic evaluation of LPC species concentrations, potentially useful in diagnostics (Liebisch et al., 2002).
3. Application in Strain Measurement Techniques
The luminescent photoelastic coating (LPC) technique, which employs a luminescent dye, has been used to measure full-field strain and principal strain directions on complex three-dimensional geometries. This application is significant in engineering fields, such as automotive and aerospace, for stress analysis and material testing (Hubner & Chen, 2007).
4. Biomarkers in Disease Diagnosis
The ability to accurately determine LPC levels in biological samples is crucial for diagnosing diseases like psoriasis. Techniques involving magnetic nanocomposites coupled with LC-MS/MS methods have been developed for the selective separation and enrichment of LPCs from complex biological matrices, aiding in disease diagnosis and prediction (He et al., 2021).
properties
Product Name |
Lpc(O-18:2(1Z,9Z)) |
|---|---|
Molecular Formula |
C26H52NO6P |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h12-13,20,22,26,28H,5-11,14-19,21,23-25H2,1-4H3/b13-12-,22-20-/t26-/m1/s1 |
InChI Key |
KJUNGQXFZYMUOH-FKWLWHCOSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264165.png)

![N-[4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide](/img/structure/B1264169.png)
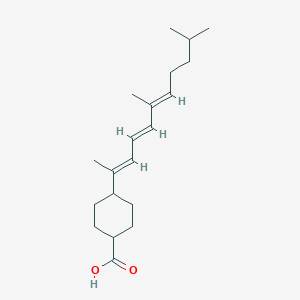
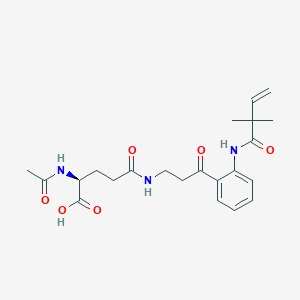
![2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264172.png)
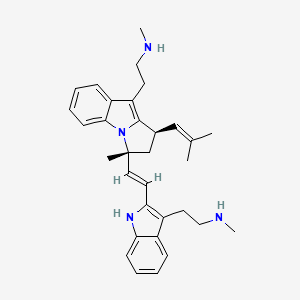
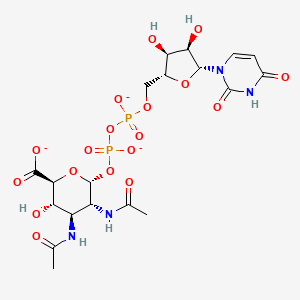
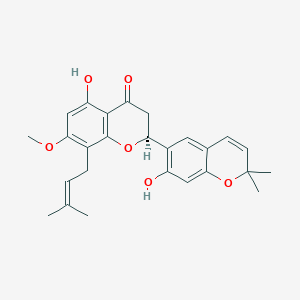
![(Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1264178.png)

